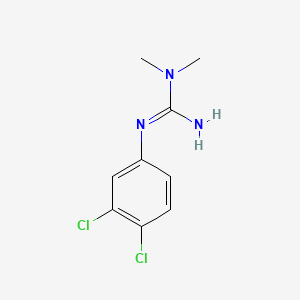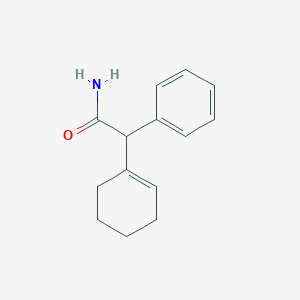
2-(Cyclohexen-1-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexen-1-yl)-2-phenylacetamide is an organic compound that features a cyclohexene ring and a phenylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexen-1-yl)-2-phenylacetamide typically involves the reaction of cyclohexene with phenylacetic acid under specific conditions. One common method involves the use of a hydrogenation catalyst, such as rhodium, in an acidic solvent to facilitate the reaction . The process may also involve intermediate steps, such as the formation of cyclohexenylacetonitrile, which is then reduced to the corresponding amine before reacting with phenylacetic acid .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexen-1-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The amide group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like organocopper compounds can be employed in substitution reactions.
Major Products
Oxidation: Cyclohexenone and cyclohexenol derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclohexen-1-yl)-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexen-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A hydrocarbon with a similar cyclohexene ring structure.
Cyclohexenone: An enone with a similar cyclohexene ring and a carbonyl group.
2-(1-Cyclohexenyl)cyclohexanone: A compound with a similar cyclohexenyl group.
Uniqueness
2-(Cyclohexen-1-yl)-2-phenylacetamide is unique due to the presence of both a cyclohexene ring and a phenylacetamide group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Propiedades
Número CAS |
6974-76-1 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-(cyclohexen-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H17NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9,13H,2,5-6,10H2,(H2,15,16) |
Clave InChI |
HOVYGLDECOUQHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C(C2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


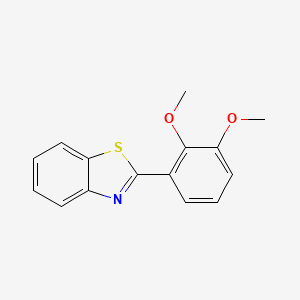



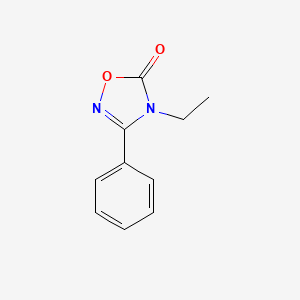
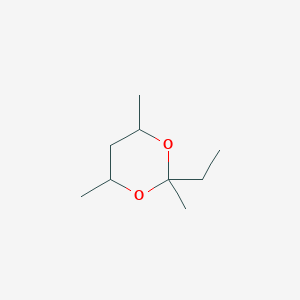
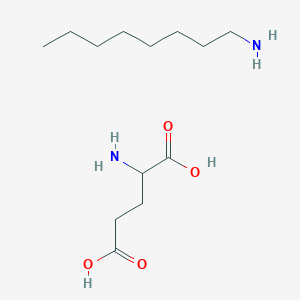
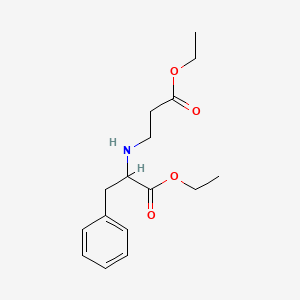
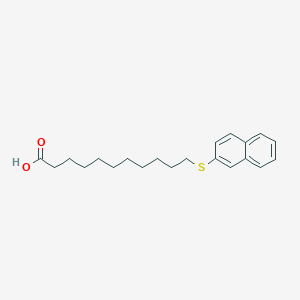

![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)


